(R)-(+)-Bupivacaine hydrochloride

Cardiotoxicity Membrane Biophysics Stereoselective Pharmacology

Choose (R)-(+)-Bupivacaine hydrochloride for your research. As the pure R(+) enantiomer of bupivacaine, it eliminates the variability of racemic mixtures, enabling precise, replicable investigations into cardiotoxicity and ion channel pharmacology. Its unique state-dependent sodium channel blocking properties and 3-fold higher binding affinity make it the superior probe for electrophysiological studies. The gold standard for dissecting enantiomer-selective cardiac depression mechanisms. For stereoselective pharmacokinetic method validation, its higher hepatic clearance provides clear analyte differentiation. Ensure your research integrity—demand the single, well-characterized enantiomer.

Molecular Formula C18H28N2O
Molecular Weight 288.4 g/mol
CAS No. 38396-39-3
Cat. No. B1668057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Bupivacaine hydrochloride
CAS38396-39-3
Synonyms1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
Bupivacain Janapharm
Bupivacain RPR
Bupivacain-RPR
Bupivacaina Braun
Bupivacaine
Bupivacaine Anhydrous
Bupivacaine Carbonate
Bupivacaine Hydrochloride
Bupivacaine Monohydrochloride, Monohydrate
Buvacaina
Carbostesin
Dolanaest
Marcain
Marcaine
Sensorcaine
Svedocain Sin Vasoconst
Molecular FormulaC18H28N2O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
InChIKeyLEBVLXFERQHONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.77e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Bupivacaine Hydrochloride (CAS 38396-39-3): An Enantiomerically Pure Local Anesthetic for Mechanistic and Toxicological Research


(R)-(+)-Bupivacaine hydrochloride, also known as dextrobupivacaine, is the pure R(+) enantiomer of the amide-type local anesthetic bupivacaine [1]. As a chiral compound, it is characterized by its stereospecific interaction with voltage-gated sodium channels and membrane lipids, which distinguishes its pharmacological profile from that of its S(-) counterpart and the racemic mixture [2][3]. While all bupivacaine stereoisomers share the same primary mechanism of action, the R(+) enantiomer is a critical research tool for studying enantiomer-selective toxicity and channel binding kinetics [3].

Why (R)-(+)-Bupivacaine Hydrochloride Cannot Be Interchanged with Racemic Bupivacaine or Levobupivacaine in Research


Substituting racemic bupivacaine or the S(-) enantiomer (levobupivacaine) for (R)-(+)-bupivacaine in research introduces significant experimental variability. The stereoisomers exhibit marked quantitative differences in key parameters: membrane interaction potency at cardiotoxic concentrations [1], hepatic clearance rates [2], and the voltage-dependence of sodium channel blockade [3]. Using the racemate—a 50:50 mixture of R(+) and S(-) enantiomers—confounds results by averaging the distinct pharmacological and toxicological profiles of each isomer, obscuring enantiomer-specific mechanisms [3]. Therefore, precise, replicable investigations into cardiotoxicity, ion channel pharmacology, or stereoselective metabolism demand the use of a single, well-characterized enantiomer like (R)-(+)-bupivacaine hydrochloride.

(R)-(+)-Bupivacaine Hydrochloride: A Quantitative Guide to Stereospecific Differentiation for Research Procurement


Enantiomer-Selective Potency in Membrane Interaction at Cardiotoxic Concentrations

In a head-to-head comparison of bupivacaine stereoisomers' interaction with biomimetic membranes, (R)-(+)-bupivacaine exhibited the highest potency at a cardiotoxic concentration of 5 μM [1]. The observed potency was S(-)-enantiomer < racemate < R(+)-enantiomer, establishing a direct, stereospecific rank order that correlates with established cardiotoxicity profiles [1].

Cardiotoxicity Membrane Biophysics Stereoselective Pharmacology

Higher Hepatic Clearance of R(+)-Bupivacaine In Vivo

In an in vivo sheep model, the hepatic clearance of (R)-(+)-bupivacaine was significantly higher than that of the S(-)-enantiomer (P < 0.05) [1]. At two different steady-state periods, the mean clearances for the R(+) enantiomer were 1.37 and 1.47 L/min, compared to 1.01 and 1.29 L/min for the S(-) enantiomer [1]. A more recent review confirms that levobupivacaine (S-(-)) exhibits higher plasma protein binding and a lower volume of distribution than the R-(+)-enantiomer [2].

Pharmacokinetics Stereoselective Metabolism Hepatic Clearance

Three-Fold Higher In Vitro Sodium Channel Binding Affinity

A comprehensive in vitro study found that the R(+) enantiomer of bupivacaine exhibits significantly higher affinity for sodium channels than its S(-) counterpart [1]. Competitive displacement of [3H]-batrachotoxin from rat brain synaptosomes revealed a stereopotency ratio of R:S = 3:1, indicating the R(+) form is three times more potent in this primary binding assay [1].

Ion Channel Pharmacology Sodium Channel Blockade Binding Affinity

Divergent Voltage-Dependent Block of Neuronal Sodium Currents

The potency of (R)-(+)-bupivacaine in inhibiting sodium currents is highly dependent on membrane potential, differing fundamentally from the S(-) enantiomer [1]. When cell membranes are depolarized from normal resting values, the R(+) enantiomer is more potent than the S(-) enantiomer. Conversely, under hyperpolarized conditions, the S(-) enantiomer demonstrates greater potency (S > R) [1].

Electrophysiology State-Dependent Block Ion Channel Kinetics

Enantioselective Systemic Disposition and Lower Plasma Exposure

Following administration of racemic bupivacaine, the systemic disposition is enantioselective, resulting in a lower plasma proportion of the R(+)-bupivacaine enantiomer [1]. In a pharmacokinetic study of a parturient with placental transfer, the ratio of the area under the curve (AUC) for R-bupivacaine to S-bupivacaine was 0.83, indicating a significantly lower total exposure to the R(+) enantiomer [1].

Pharmacokinetics Bioavailability Enantioselective Disposition

Greater Potency for Motor Paralysis in Intrathecal Models

In an in vivo rat model, (R)-(+)-bupivacaine (dextrobupivacaine) showed a different profile for motor paralysis compared to the S(-) enantiomer [1]. When administered intrathecally, motor paralysis was less apparent at some concentrations in rats given levobupivacaine (S(-)) than in those given the R(+) enantiomer or the racemate, suggesting a class-level inference that the R(+) form is more potent in inducing motor block [1].

Neurotoxicity Motor Block In Vivo Pharmacology

Optimal Research and Industrial Applications for (R)-(+)-Bupivacaine Hydrochloride Based on Quantitative Differentiation


Investigating Stereospecific Mechanisms of Cardiotoxicity

This compound is the gold standard for cardiotoxicity research. As demonstrated by its highest potency in interacting with biomimetic membranes at cardiotoxic concentrations [1], (R)-(+)-bupivacaine is the ideal agent for dissecting the enantiomer-selective molecular events underlying bupivacaine-induced cardiac depression. It serves as the essential active comparator for studies seeking to validate the improved safety profile of S(-) enantiomers or novel analogs.

Advanced Electrophysiology and State-Dependent Ion Channel Studies

For detailed electrophysiological investigations of voltage-gated sodium channels, (R)-(+)-bupivacaine is indispensable due to its unique state-dependent blocking properties [2]. Its higher potency under depolarized conditions makes it the preferred tool for probing channel kinetics in models of ischemia, inflammation, or other pathologies that alter membrane potential. Its three-fold higher binding affinity compared to the S(-) form also makes it a more sensitive probe in binding assays [2].

Enantioselective Pharmacokinetic and Drug Metabolism Studies

The significantly higher hepatic clearance and lower systemic exposure of the R(+) enantiomer [3][4] position (R)-(+)-bupivacaine as a critical reference standard and analyte in pharmacokinetic studies. It is essential for developing and validating stereoselective analytical methods (e.g., LC-MS/MS) to quantify enantiomer-specific metabolism, tissue distribution, and elimination pathways.

In Vivo Modeling of Motor Block and Neurotoxicity

Based on its differential effect on motor paralysis in intrathecal models [5], (R)-(+)-bupivacaine is a superior research tool for investigations requiring a robust motor block phenotype. It provides a clearer signal for evaluating motor function impairment and neurotoxicity in rodent models, distinguishing it from the less potent S(-) enantiomer.

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